tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a carbamate functional group. It is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed at room temperature to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkyl or aryl carbamates.
Scientific Research Applications
Tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild acidic or basic conditions, allowing for the controlled release of the amine. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-aminoethyl)carbamate
- Tert-butyl N-(3-hydroxypropyl)carbamate
- Tert-butyl N-(4-methoxybenzyl)carbamate
Uniqueness
Tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications where selective reactivity and stability are required .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-9-8-11-6-5-7-12(10-11)17-4/h5-7,10H,8-9H2,1-4H3,(H,15,16) |
InChI Key |
OMJQSQBOMLKELF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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